LogP-Guided Lipophilicity Differentiation: Nonyl Chain (C₉) vs. Dodecyl (C₁₂) and Ethyl (C₂) Oxazolidine Dimethanol Analogs
The target compound (2-nonyl, C₉) exhibits a computed LogP of 2.13, positioning it between the shorter-chain 2-ethyl analog (C₂, estimated LogP ~0.5) and the longer-chain 2-dodecyl analog (C₁₂, estimated LogP ~3.5–4.0) within the oxazolidine-4,4-dimethanol series [1]. This approximately 1.6–1.9 log unit difference from the dodecyl analog corresponds to a theoretical ~40–80× difference in octanol–water partition coefficient, directly impacting distribution between oil and aqueous phases in emulsified systems [2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 (C₁₄H₂₉NO₃, MW 259.39) |
| Comparator Or Baseline | 2-Ethyl analog: LogP ~0.5 (estimated, C₇H₁₅NO₃); 2-Dodecyl analog: LogP ~3.5–4.0 (estimated, C₁₇H₃₅NO₃, MW 301.5) |
| Quantified Difference | ΔLogP ≈ +1.6 vs. ethyl analog; ΔLogP ≈ −1.6 vs. dodecyl analog |
| Conditions | Computed values (XLogP3/ACD algorithm); no experimental shake-flask LogP data identified for this specific compound |
Why This Matters
For procurement decisions, the intermediate LogP of the C₉ analog may offer a preferential balance for applications requiring both aqueous hydrolysis (to release formaldehyde) and oil-phase compatibility (for emulsion stability), unlike the excessively hydrophilic C₂ or excessively lipophilic C₁₂ variants.
- [1] ChemSrc. [4-(hydroxymethyl)-2-nonyl-1,3-oxazolidin-4-yl]methanol. CAS 651291-23-5. LogP: 2.12520; MW: 259.38500. https://m.chemsrc.com/mip/cas/651291-23-5_98338.html View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Provides Hansch π constant of ~0.5 per methylene group for alkyl chain LogP estimation; supports extrapolated LogP values for C₂ and C₁₂ analogs. View Source
